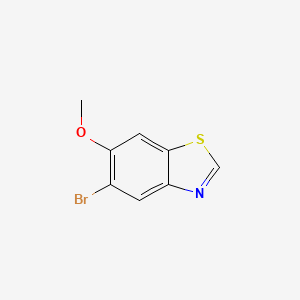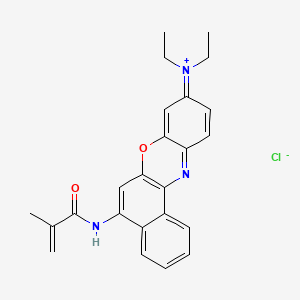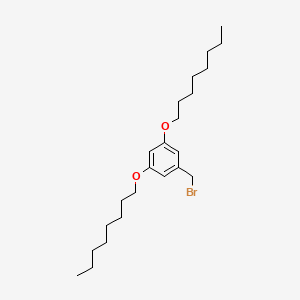
sodium (2E)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)but-2-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (2E)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)but-2-en-2-olate is a synthetic organic compound that features a trifluoromethyl group, a thiophene ring, and an enolate structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium (2E)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)but-2-en-2-olate typically involves the reaction of a thiophene derivative with a trifluoromethyl ketone under basic conditions. The reaction may proceed through the following steps:
Formation of the enolate: A base such as sodium hydride or sodium ethoxide is used to deprotonate the ketone, forming the enolate ion.
Addition of the thiophene derivative: The enolate ion then reacts with a thiophene derivative, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and concentration would be necessary to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium (2E)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)but-2-en-2-olate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or organometallic compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule or as a probe in biochemical studies.
Medicine: It could be investigated for its potential therapeutic properties or as a drug precursor.
Industry: The compound may find applications in materials science, particularly in the development of new polymers or electronic materials.
Wirkmechanismus
The mechanism of action of sodium (2E)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)but-2-en-2-olate would depend on its specific application. In general, the compound’s effects are likely mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group and thiophene ring may contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium (2E)-1,1,1-trifluoro-4-oxo-4-phenylbut-2-en-2-olate: Similar structure but with a phenyl ring instead of a thiophene ring.
Sodium (2E)-1,1,1-trifluoro-4-oxo-4-(pyridin-2-yl)but-2-en-2-olate: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in sodium (2E)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)but-2-en-2-olate imparts unique electronic and steric properties compared to its analogs. This can influence its reactivity, binding interactions, and overall chemical behavior.
Eigenschaften
Molekularformel |
C8H4F3NaO2S |
|---|---|
Molekulargewicht |
244.17 g/mol |
IUPAC-Name |
sodium;(E)-1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbut-2-en-2-olate |
InChI |
InChI=1S/C8H5F3O2S.Na/c9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;/h1-4,13H;/q;+1/p-1/b7-4+; |
InChI-Schlüssel |
WLWXXJPQACLTLE-KQGICBIGSA-M |
Isomerische SMILES |
C1=CSC(=C1)C(=O)/C=C(\C(F)(F)F)/[O-].[Na+] |
Kanonische SMILES |
C1=CSC(=C1)C(=O)C=C(C(F)(F)F)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl (2-hydroxyspiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13920210.png)


![tert-Butyl 1-acetyl-5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13920227.png)


![(9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate](/img/structure/B13920231.png)






